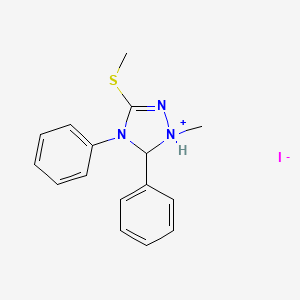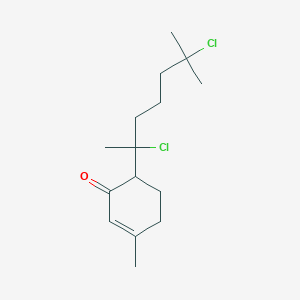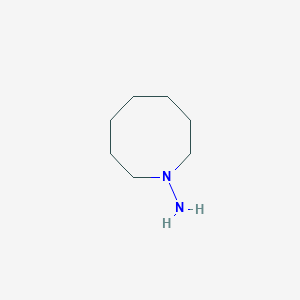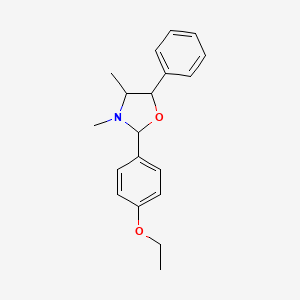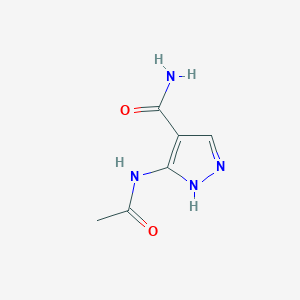
5-acetamido-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-1H-pyrazole-4-carboxamide typically involves the acetylation of 5-amino-1H-pyrazole-4-carboxamide. One common method includes stirring 5-amino-1H-pyrazole-4-carboxamide in refluxing glacial acetic acid for about an hour. The mixture is then cooled to room temperature, and the resulting solid is filtered and dried to obtain the acetylated product with a yield of approximately 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Acetamido-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-acetamido-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by forming hydrogen bonds and other interactions with target proteins . These interactions can disrupt the normal function of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: A precursor in the synthesis of 5-acetamido-1H-pyrazole-4-carboxamide.
1H-Pyrazole-5-carboxamide Derivatives: Such as Chloantraniliprole, Tebufenpyrad, and Tolfenpyrad, which display remarkable bioactivity.
Uniqueness
This compound is unique due to its specific structural features, such as the acetamido group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemical development.
Propiedades
Número CAS |
54235-57-3 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-acetamido-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-3(11)9-6-4(5(7)12)2-8-10-6/h2H,1H3,(H2,7,12)(H2,8,9,10,11) |
Clave InChI |
XODRSYMFBXHTSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=NN1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


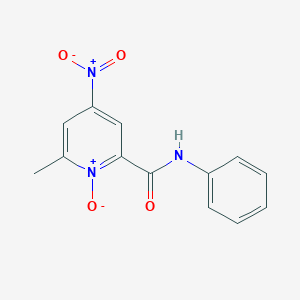
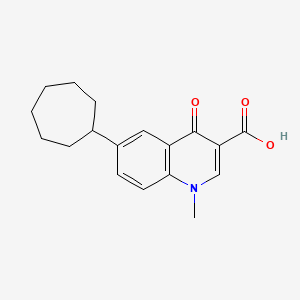
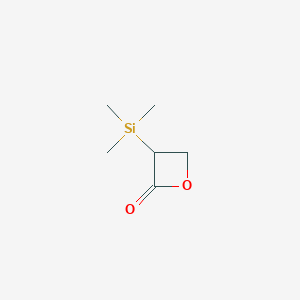
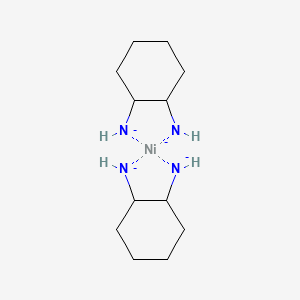

![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

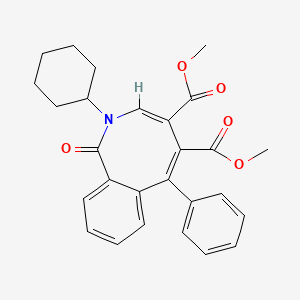
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
